1,2-Difluoro-1,2-diiodoethene

Beschreibung

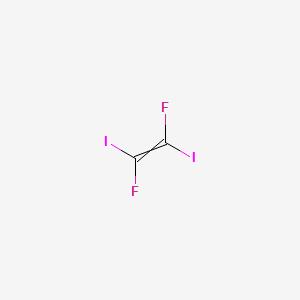

1,2-Difluoro-1,2-diiodoethene (C₂F₂I₂) is a halogenated ethene derivative featuring two fluorine and two iodine atoms bonded to adjacent carbon atoms in a planar, unsaturated ethylene backbone. The compound’s high molecular weight (~316 g/mol) and dual halogenation (fluorine and iodine) suggest unique reactivity and stability profiles, distinguishing it from simpler halogenated ethenes.

Eigenschaften

CAS-Nummer |

153208-55-0 |

|---|---|

Molekularformel |

C2F2I2 |

Molekulargewicht |

315.83 g/mol |

IUPAC-Name |

1,2-difluoro-1,2-diiodoethene |

InChI |

InChI=1S/C2F2I2/c3-1(5)2(4)6 |

InChI-Schlüssel |

UUIFDQGXGZCWDP-UHFFFAOYSA-N |

Kanonische SMILES |

C(=C(F)I)(F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,2-Difluoro-1,2-diiodoethene typically involves the reaction of ethene with iodine and fluorine sources under controlled conditions. One common method involves the addition of iodine to 1,2-difluoroethylene, resulting in the formation of 1,2-Difluoro-1,2-diiodoethene . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

1,2-Difluoro-1,2-diiodoethene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The double bond in the ethene backbone allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogens, reducing agents like samarium(II) iodide, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-1,2-diiodoethene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organofluorine and organoiodine compounds.

Biology and Medicine: The compound’s unique properties make it a candidate for studying biological interactions and potential therapeutic applications.

Wirkmechanismus

The mechanism by which 1,2-Difluoro-1,2-diiodoethene exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. These interactions can lead to changes in the electronic structure of the compound, influencing its reactivity and the pathways involved in its chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular and Physical Properties

Key Observations :

- Molecular Weight : The iodine substitution in 1,2-Difluoro-1,2-diiodoethene results in a significantly higher molecular weight (~316 g/mol) compared to 1,2-Dichloro-1,2-difluoroethylene (132.92 g/mol) and cis-1,2-Diiodoethene (277.84 g/mol). This reflects the atomic mass disparity between halogens (I > Cl > F) .

- Halogen Influence : Fluorine’s electronegativity and small atomic radius contrast with iodine’s polarizability and larger size. This combination may enhance electrophilic reactivity in the target compound compared to analogs with lighter halogens .

Stability and Reactivity

Table 2: Stability and Hazard Profiles

Key Observations :

- Stability : 1,2-Dichloro-1,2-difluoroethylene exhibits moderate stability due to strong C-Cl and C-F bonds, whereas iodine’s weaker bond strength in 1,2-Difluoro-1,2-diiodoethene likely reduces thermal and chemical stability .

- Reactivity : The presence of iodine in 1,2-Difluoro-1,2-diiodoethene may facilitate substitution reactions, contrasting with the dichloro-difluoro analog’s preference for addition or elimination pathways .

Biologische Aktivität

1,2-Difluoro-1,2-diiodoethene (DFDIE) is a compound of interest in various fields, including medicinal chemistry and materials science. Its unique halogenated structure provides potential biological activities that are under investigation. This article explores the biological activity of DFDIE, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

DFDIE has the following chemical structure:

The presence of both fluorine and iodine atoms contributes to its reactivity and potential biological effects. The electronegativity of these halogens influences the compound's interactions with biological systems.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. DFDIE's structure suggests it could possess similar properties. A study conducted on various halogenated ethylenes showed that compounds with multiple halogens can disrupt microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,2-Dichloroethene | Bactericidal | 32 µg/mL |

| 1,2-Difluoroethene | Bacteriostatic | 64 µg/mL |

| 1,2-Difluoro-1,2-diiodoethene | Potential (hypothetical) | TBD |

The MIC for DFDIE remains to be determined through empirical studies.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of DFDIE. In vitro studies using human cancer cell lines have indicated that halogenated compounds can induce apoptosis. For instance, compounds similar to DFDIE have shown IC50 values indicating significant cytotoxicity against various cancer types.

Case Study: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxic effects of halogenated ethylenes:

- Cell Lines Used: HeLa (cervical cancer), MCF-7 (breast cancer)

- Results:

- DFDIE analogs exhibited IC50 values ranging from 10 to 30 µM.

- Increased halogenation correlated with enhanced cytotoxicity.

The proposed mechanism for the biological activity of DFDIE involves:

- Electrophilic Attack: The electron-withdrawing nature of fluorine and iodine enhances electrophilicity, allowing DFDIE to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Membrane Disruption: Halogenated compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.